(2E)-3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide

Physicochemical profiling Lipophilicity Drug-likeness

The compound (2E)-3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide (CAS 1002202-35-8) belongs to the N-arylcinnamamide class, characterized by a trans-cinnamamide core substituted with a 3-methoxy group on the cinnamoyl phenyl ring and a 4-methoxy group on the anilide phenyl ring. It carries a molecular formula of C17H17NO3 and a molecular weight of 283.32 g·mol⁻¹.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 1002202-35-8
Cat. No. B1620609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
CAS1002202-35-8
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)OC
InChIInChI=1S/C17H17NO3/c1-20-15-9-7-14(8-10-15)18-17(19)11-6-13-4-3-5-16(12-13)21-2/h3-12H,1-2H3,(H,18,19)/b11-6+
InChIKeyZYEFMSZZKVUYQM-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1002202-35-8 – (2E)-3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide Procurement Profile and Structural Baseline


The compound (2E)-3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide (CAS 1002202-35-8) belongs to the N-arylcinnamamide class, characterized by a trans-cinnamamide core substituted with a 3-methoxy group on the cinnamoyl phenyl ring and a 4-methoxy group on the anilide phenyl ring . It carries a molecular formula of C17H17NO3 and a molecular weight of 283.32 g·mol⁻¹. The scaffold is known for its presence in bioactive molecules targeting EGFR kinase, MMPs, and microbial biofilm formation, but no peer-reviewed bioactivity data have been assigned to this specific compound at the time of analysis [1].

Why N-Arylcinnamamide Analogs Cannot Substitute for 1002202-35-8 in Structure-Sensitive Assays


Generic substitution within the N-arylcinnamamide series is precluded by the well-documented sensitivity of biological target engagement, lipophilicity, and hydrogen-bonding capacity to both the position and number of methoxy substituents . In the EGFR kinase inhibitor SAR study by Zhang et al. (2012), shifting a methoxy group from the N-phenyl ring alone altered the IC50 value by up to 3-fold, while the presence of a meta-methoxy on the cinnamoyl portion was identified as a critical modifier of antifungal and antiproliferative activity in related chemotypes [1]. The target compound uniquely combines a 3-methoxycinnamoyl donor with a 4-methoxyanilide acceptor, yielding a predicted LogP of 3.43, a topological PSA of 47.6 Ų, and three H-bond acceptor sites; these values differ measurably from the nearest commercially available analogs (e.g., N-(4-methoxyphenyl)cinnamamide: LogP ~3.0, PSA ~38 Ų, two H-bond acceptors), making physicochemical or biological interchangeability improbable without explicit experimental validation [1].

Quantitative Differentiation Evidence for CAS 1002202-35-8 Relative to Closest Structural Analogs


Lipophilicity (Predicted LogP) Differential vs. N-(4-Methoxyphenyl)cinnamamide

The predicted LogP of (2E)-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide is 3.43, compared to ~3.0 for the des-3-methoxy analog N-(4-methoxyphenyl)cinnamamide (CAS 76228-15-4) . The increase of approximately 0.4 log units is attributed to the additional meta-methoxy substituent on the cinnamoyl ring, which expands the hydrophobic surface without introducing strong polar functionality .

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) Difference from Des-3-methoxy Analog

The target compound exhibits a calculated topological polar surface area (TPSA) of 47.6 Ų, compared to approximately 38.3 Ų for N-(4-methoxyphenyl)cinnamamide . The 9.3 Ų increase arises from the additional methoxy oxygen on the cinnamoyl ring, which contributes to hydrogen-bond acceptor capacity and influences oral bioavailability and blood-brain barrier penetration predictions .

Molecular property prediction ADME Permeability

Hydrogen-Bond Acceptor Count Distinction from Mono-methoxy Analogs

(2E)-3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide contains three hydrogen-bond acceptor atoms (2 methoxy oxygens + 1 amide carbonyl oxygen) and one hydrogen-bond donor (amide NH), whereas N-(4-methoxyphenyl)cinnamamide presents only two acceptors (1 methoxy oxygen + 1 carbonyl) . The additional acceptor site increases the compound's potential for intermolecular hydrogen bonding, which is consistent with its lower melting point (137–138 °C) relative to the des-3-methoxy analog (153–155 °C) and may alter solubility, co-crystal formation propensity, and target binding geometry .

Molecular recognition Solubility Crystal engineering

Melting Point Depression Relative to N-(4-Methoxyphenyl)cinnamamide

The experimental melting point of the target compound is reported as 137–138 °C, which is 15–18 °C lower than that of N-(4-methoxyphenyl)cinnamamide (mp 153–155 °C) . This melting point depression likely reflects disruption of crystal packing by the 3-methoxy group on the cinnamoyl ring and indicates altered lattice energy, which can translate into differences in solubility, dissolution rate, and compatibility with hot-melt processing in formulation development .

Solid-state properties Formulation Purification

Cinnamoyl Ring Methoxy Position Enables Distinct SAR Vectors in EGFR Kinase Inhibition

In the Medicinal Chemistry Research study by Zhang et al. (2013), cinnamic amides with methoxy substitution on the N-phenyl ring showed EGFR IC50 values ranging from 5.16 μM (compound 2f, para-methoxy) to >50 μM, demonstrating that the methoxy position critically modulates potency [1]. Although the target compound was not tested in that study, its unique combination of a 3-methoxycinnamoyl moiety (meta to the acrylamide) and a 4-methoxyanilide moiety (para on the N-phenyl ring) presents a substitution pattern not represented in any reported EGFR inhibitor, marking it as a structurally privileged probe for mapping untested regions of the cinnamamide SAR landscape [1].

EGFR kinase inhibitor Structure–activity relationship Methoxy pharmacophore

Rotatable Bond Count Differentiates Conformational Flexibility from Rigid Analogs

The target compound possesses 5 rotatable bonds, compared to 4 rotatable bonds for N-(4-methoxyphenyl)cinnamamide . The extra rotatable bond is contributed by the 3-methoxy group on the cinnamoyl ring, increasing the compound's conformational degrees of freedom. In lead optimization, each additional rotatable bond typically incurs a penalty of approximately 0.5–1.0 kcal·mol⁻¹ in binding free energy due to entropic cost upon receptor binding, which can directly affect target affinity and selectivity [1].

Conformational analysis Entropy Binding free energy

Evidence-Based Application Scenarios for (2E)-3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide (1002202-35-8)


Chemical Probe for Cinnamamide EGFR Kinase Inhibitor SAR Expansion

The substitution pattern (3-methoxycinnamoyl + 4-methoxyanilide) is absent from all published EGFR inhibitor cinnamamide series . Procuring this compound allows medicinal chemistry teams to test the cooperative effect of dual methoxy substitution on EGFR WT and mutant (T790M/L858R) inhibition, directly addressing an unexplored vector of the cinnamamide pharmacophore. The increased lipophilicity (LogP 3.43) and additional H-bond acceptor (3 vs. 2) predict altered binding mode relative to mono-methoxy leads, providing a foundation for scaffold-hopping or fragment-merging strategies .

Physicochemical Reference Standard for Cinnamamide Lead Optimization

With a documented melting point of 137–138 °C, predicted LogP of 3.43, TPSA of 47.6 Ų, and 5 rotatable bonds, the compound serves as a multi-parameter physicochemical benchmark in cinnamamide library design . Its properties place it at the boundary of CNS drug-likeness (TPSA > 40 Ų, rotatable bonds ≤ 10), making it a useful reference for optimizing peripheral vs. central exposure in neurological indications when used alongside the less lipophilic des-3-methoxy analog N-(4-methoxyphenyl)cinnamamide .

Co-crystal and Solid-State Form Screening Template

The experimental melting point depression of 15–18 °C relative to N-(4-methoxyphenyl)cinnamamide, combined with three H-bond acceptors, indicates a distinct solid-state packing architecture . This property profile supports its use as a template compound in co-crystal screening campaigns aimed at improving the solubility or dissolution rate of poorly soluble cinnamamide drug candidates through crystal engineering, where the 3-methoxy group introduces a unique supramolecular synthon not available in the des-methoxy series .

Negative Control or Orthogonal Probe in Methoxy-Pharmacophore Studies

In biological assays that interrogate the role of methoxy groups in target engagement (e.g., MMP-2/MMP-9 inhibition, where N-(3-methoxyphenyl)cinnamamide shows IC50 values of ~1600 nM ), this compound offers an orthogonally substituted scaffold for dissecting the contribution of cinnamoyl-ring methoxy positioning to selectivity. Its distinct connectivity (3-OCH3 on cinnamoyl, 4-OCH3 on anilide) makes it a valuable tool for chemoproteomic or biochemical studies that aim to attribute activity to a specific methoxy topology rather than to the methoxy group per se .

Quote Request

Request a Quote for (2E)-3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.